molecular formula C13H9F2NO3 B1398082 Methyl 6-(2,4-Difluorophenoxy)nicotinate CAS No. 910643-36-6

Methyl 6-(2,4-Difluorophenoxy)nicotinate

Cat. No.: B1398082
CAS No.: 910643-36-6
M. Wt: 265.21 g/mol
InChI Key: MUKGSKCAPATZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(2,4-Difluorophenoxy)nicotinate is a nicotinic acid derivative featuring a methyl ester at the carboxyl group and a 2,4-difluorophenoxy substituent at the 6-position of the pyridine ring. The 2,4-difluorophenoxy group introduces electron-withdrawing effects, which may influence the compound’s stability, reactivity, and interactions with biological targets.

Properties

IUPAC Name

methyl 6-(2,4-difluorophenoxy)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO3/c1-18-13(17)8-2-5-12(16-7-8)19-11-4-3-9(14)6-10(11)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKGSKCAPATZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)OC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(2,4-Difluorophenoxy)nicotinate typically involves the esterification of 6-hydroxynicotinic acid with methyl alcohol in the presence of an acid catalyst. The difluorophenoxy group is introduced through a nucleophilic substitution reaction using 2,4-difluorophenol and a suitable base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2,4-Difluorophenoxy)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 6-(2,4-Difluorophenoxy)nicotinate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-(2,4-Difluorophenoxy)nicotinate involves its interaction with specific molecular targets and pathways. The difluorophenoxy group may enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Methyl 6-(2,4-Difluorophenoxy)nicotinate shares a common methyl nicotinate core with several analogs, differing primarily in substituents at the 6-position. Key comparisons include:

Compound Name Substituent at 6-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
This compound 2,4-Difluorophenoxy C₁₃H₉F₂NO₃ 265.22 Electron-withdrawing substituents enhance electrophilicity; moderate steric bulk may slow ester hydrolysis.
Methyl 6-chloro-2-(4-fluorophenyl)nicotinate Chloro, 4-fluorophenyl (position 2) C₁₃H₉ClFNO₂ 265.67 Chloro group increases electron withdrawal; dual substituents may reduce solubility and hydrolysis rates.
Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate 2-(Trifluoromethoxy)phenyl C₁₄H₁₀F₃NO₃ 297.23 Trifluoromethoxy group strongly electron-withdrawing; likely faster hydrolysis than difluorophenoxy analog.
Methyl 6-(trifluoromethyl)nicotinate Trifluoromethyl C₈H₆F₃NO₂ 205.14 High electrophilicity due to CF₃; rapid esterase-mediated hydrolysis inferred from similar nicotinates.
Methyl 6-phenyl nicotinate Phenyl C₁₃H₁₁NO₂ 213.23 Electron-donating phenyl group reduces electrophilicity; slower hydrolysis compared to fluorinated analogs.

Key Observations:

Substituent Effects on Hydrolysis: Electron-withdrawing groups (e.g., CF₃, Cl, F) increase the electrophilicity of the ester carbonyl, accelerating hydrolysis by esterases like human serum albumin (HSA). this compound, with moderate electron withdrawal and steric hindrance, is expected to exhibit intermediate hydrolysis rates compared to trifluoromethyl or chloro analogs.

Synthetic Accessibility :

  • Nickel-catalyzed reduction methods () are effective for synthesizing methyl nicotinates with aryl/heteroaryl substituents. However, fluorinated analogs may require specialized coupling agents like EEDQ (as in ).

The difluorophenoxy group may confer unique pharmacokinetic properties, balancing stability and bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 6-(2,4-Difluorophenoxy)nicotinate
Reactant of Route 2
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Methyl 6-(2,4-Difluorophenoxy)nicotinate

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